1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
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Overview
Description
1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol This compound is characterized by the presence of a piperidine ring substituted with an acetyl group and an isopropoxypropyl group
Preparation Methods
The synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, acetyl chloride, and 3-isopropoxypropylamine.
Reaction Conditions: The piperidine is first reacted with acetyl chloride in the presence of a base such as triethylamine to form 1-acetylpiperidine.
Substitution Reaction: The 1-acetylpiperidine is then reacted with 3-isopropoxypropylamine under controlled conditions to yield the final product, this compound.
Chemical Reactions Analysis
1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields.
Scientific Research Applications
1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-Acetylpiperidine: Lacks the isopropoxypropyl group, making it less complex and potentially less active in certain reactions.
N-(3-Isopropoxypropyl)piperidine: Lacks the acetyl group, which may affect its reactivity and biological activity.
1-Acetyl-N-(3-methoxypropyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[4-(3-propan-2-yloxypropylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)17-10-4-7-14-13-5-8-15(9-6-13)12(3)16/h11,13-14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGNPSVQUTSKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCN(CC1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180448 |
Source
|
Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-88-8 |
Source
|
Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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